(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol
Overview
Description
(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol, also known as 2S3R4E-2AD, is an organic compound that is used in a wide range of scientific research applications, including drug discovery, biochemistry, and pharmacology. It is a derivative of the amino acid, lysine, and has been found to possess a variety of unique biochemical and physiological effects.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol”, also known as “(E,2S,3R)-2-amino-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-ene-1,3-diol”, focusing on six unique applications:
Photoaffinity Labeling in Protein Research
This compound is particularly useful in photoaffinity labeling due to the presence of the diazirine group. When exposed to UV light, the diazirine group forms a highly reactive carbene, which can covalently bind to nearby biomolecules. This property is exploited to study protein-ligand interactions, allowing researchers to identify binding sites and understand the dynamics of protein interactions .
Chemical Biology and Proteomics
In chemical biology, this compound is used to map protein-protein interactions and identify protein complexes. The diazirine moiety acts as a photo-crosslinker, enabling the capture of transient interactions within the cellular environment. This application is crucial for proteomics studies, where understanding the complex network of protein interactions is essential .
Drug Discovery and Development
The compound’s ability to form stable covalent bonds with target proteins makes it valuable in drug discovery. It can be used to identify potential drug targets and validate the binding of drug candidates to their targets. This helps in the development of more effective and specific therapeutic agents .
properties
IUPAC Name |
(E,2S,3R)-2-amino-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-ene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-2-3-11-14-19(21-22-19)15-12-9-7-5-4-6-8-10-13-18(24)17(20)16-23/h1,10,13,17-18,23-24H,3-9,11-12,14-16,20H2/b13-10+/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJUDANJBAFRY-WOKGBUJHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1(N=N1)CCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC1(N=N1)CCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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